molecular formula C26H24N6 B2740841 N~6~-(4-methylbenzyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946369-47-7

N~6~-(4-methylbenzyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2740841
CAS No.: 946369-47-7
M. Wt: 420.52
InChI Key: WCJNJGVDDFPVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁶-(4-Methylbenzyl)-N⁴-(2-Methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by diamine substituents at the 4- and 6-positions of the pyrimidine ring. This class of compounds is of significant interest in medicinal chemistry due to their structural versatility and bioactivity, particularly as kinase inhibitors and receptor antagonists . The compound features a 4-methylbenzyl group at N⁶ and a 2-methylphenyl group at N⁴, with a phenyl ring at position 1 of the pyrazole moiety. Such substitutions modulate electronic, steric, and solubility properties, influencing pharmacological behavior .

Properties

IUPAC Name

4-N-(2-methylphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6/c1-18-12-14-20(15-13-18)16-27-26-30-24(29-23-11-7-6-8-19(23)2)22-17-28-32(25(22)31-26)21-9-4-3-5-10-21/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJNJGVDDFPVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~6~-(4-methylbenzyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by its pyrazolo[3,4-d]pyrimidine core. The synthesis typically involves multi-step organic reactions including:

  • Condensation Reactions : Combining aromatic amines with aldehydes or ketones.
  • Cyclization Reactions : Formation of the pyrazolo core through intramolecular cyclization.
  • Substitution Reactions : Introduction of functional groups via nucleophilic or electrophilic substitution.

Table 1: Key Synthetic Routes for Pyrazolo[3,4-d]pyrimidines

Reaction TypeDescription
CondensationCombines amines with aldehydes/ketones
CyclizationForms the pyrazolo core
SubstitutionIntroduces functional groups

The biological activity of this compound primarily involves its interaction with specific molecular targets such as kinases. Research indicates that this compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

Key Findings

  • Inhibition of EGFR : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). For instance, one derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .
  • Apoptosis Induction : Flow cytometric analyses revealed that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases. This is evidenced by a significant increase in the BAX/Bcl-2 ratio, a marker for apoptosis .

Case Studies

  • Study on Anti-Proliferative Activity : A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-proliferative activities. Compound 12b was highlighted for its strong inhibitory effect on both wild-type and mutant EGFRs .
  • CK1 Inhibition Research : Another study identified N6-phenyl derivatives as novel inhibitors of casein kinase 1 (CK1), which is implicated in cancer pathogenesis. The lead compound showed an IC50 value of 78 nM against CK1 .

Scientific Research Applications

Kinase Inhibition

One of the most promising applications of N~6~-(4-methylbenzyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine lies in its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways and are implicated in numerous diseases, including cancer. Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit specific kinases such as casein kinase 1 (CK1), which is linked to cancer and central nervous system disorders .

Medicinal Chemistry

The compound's structural features allow for modifications that can enhance its pharmacological properties. For instance, variations in the aromatic substituents can lead to compounds with improved selectivity and potency against targeted kinases. The synthesis of these derivatives often involves multi-step organic reactions that include palladium-catalyzed coupling reactions and careful control of reaction conditions to optimize yields .

Drug Development

In drug development processes, the compound can serve as a lead structure for the synthesis of new drugs aimed at treating various conditions linked to aberrant kinase activity. The optimization process may involve virtual screening against chemical databases to identify promising candidates for further development .

Case Study 1: CK1 Inhibitors

A study focused on the discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness as CK1 inhibitors. The research utilized a pharmacophore model termed Hypo2 to screen for compounds with potential inhibitory activity. One notable derivative exhibited an IC50 value of 78 nM against CK1, highlighting the efficacy of pyrazolo[3,4-d]pyrimidine structures in targeting this kinase .

Case Study 2: Synthesis and Characterization

Research on the synthesis of related pyrazolo[3,4-d]pyrimidines revealed insights into their crystallization behavior and intermolecular interactions. The study noted that these compounds could form intricate hydrogen-bonding networks that influence their solid-state properties and potentially their biological activity .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The N⁴-(2-methylphenyl) group in the target compound lacks electron-withdrawing groups (e.g., chlorine in ), which may improve solubility relative to halogenated analogues.
  • Solubility : The chloro-substituted analogue in exhibits low aqueous solubility (0.5 µg/mL), suggesting that polar substituents (e.g., methoxy in ) or alkyl chains could be critical for optimizing bioavailability.

Physicochemical Properties

  • Melting Points : Pyrazolo[3,4-d]pyrimidine derivatives with aromatic N-substituents (e.g., 4-methylbenzyl) typically exhibit higher melting points (>250°C) due to strong intermolecular interactions, as seen in related 3,4-diamines .
  • Hydrogen Bonding : The diamine groups facilitate hydrogen bonding, influencing crystal packing and stability. Polymorphism studies on similar compounds (e.g., N⁴-(4-methylphenyl)-N³-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine) reveal distinct conformational polymorphs with varied packing efficiencies .

Q & A

Q. What safety protocols are critical for handling intermediates with reactive functional groups?

  • Methodological Answer :
  • PPE : Use nitrile gloves and fume hoods for alkylating agents (e.g., α-chloroacetamides) .
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
  • Training : Mandatory 100% score on safety exams covering spill management and emergency protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.